3-(1-Ethyl-7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(1-ethyl-7-methyl-2-oxoquinolin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H17NO3/c1-3-16-13-8-10(2)4-5-11(13)9-12(15(16)19)6-7-14(17)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,18) |
InChI Key |
ZCXKPATXBLHYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)C=C(C1=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Michael Addition with Acrylic Acid Derivatives
The propanoic acid moiety is introduced via a Michael addition reaction between the quinolinone and acrylic acid derivatives. In a representative procedure, 1-ethyl-7-methyl-2-oxo-1,2-dihydroquinoline is treated with acrylic acid in the presence of potassium carbonate as a base (Fig. 2).
Procedure
-
Substrate : 1-Ethyl-7-methyl-2-oxo-1,2-dihydroquinoline (10 mmol)
-
Reagent : Acrylic acid (40 mmol), K₂CO₃ (10 mmol)
-
Solvent : Ethyl acetate
-
Conditions : 100°C, 10 h
-
Workup : Filtration, washing with water, crystallization from ethanol
The reaction proceeds via nucleophilic attack of the quinolinone’s enolate on the α,β-unsaturated carbonyl of acrylic acid. The resultant 3-(2-oxoquinolin-1(2H)-yl)propanoic acid is isolated as a crystalline solid.
Analytical Data
Alternative Route: Hydrazide Formation and Cyclization
A two-step approach involves converting the acrylic acid ester intermediate to a hydrazide, followed by cyclization to form heterocyclic derivatives (e.g., oxadiazoles). While this route is less direct, it offers versatility for generating analogs.
Step 1: Hydrazide Synthesis
-
Substrate : Ethyl 3-(1-ethyl-7-methyl-2-oxoquinolin-3-yl)propanoate (10 mmol)
-
Reagent : Hydrazine hydrate (20 mmol)
-
Solvent : Ethanol
-
Conditions : Reflux, 78°C, 10 h
Step 2: Oxadiazole Formation
-
Substrate : Hydrazide intermediate (1.0 mmol)
-
Reagent : Triethyl orthoformate (12 mmol), acetic acid (catalytic)
-
Conditions : 104°C, 5 h
Selective Alkylation for Ethyl and Methyl Substituents
The ethyl and methyl groups on the quinolinone ring are installed via alkylation during the cyclocondensation step or through post-functionalization. Commercial protocols suggest using alkyl halides or sulfates in the presence of a base.
Representative Alkylation Procedure
-
Substrate : 7-Methyl-2-oxo-1,2-dihydroquinoline-3-propanoic acid (1.0 mmol)
-
Reagent : Ethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv)
-
Solvent : DMF
-
Conditions : 80°C, 12 h
Purification and Characterization
Final purification is achieved via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol/DMF. Purity is confirmed by HPLC (>98%), and structural validation relies on spectroscopic methods:
Elemental Analysis
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for synthesizing 3-(1-ethyl-7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid:
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation + Michael addition | PPA, acrylic acid, K₂CO₃ | 100–130°C, 8–10 h | 65–70% | Direct, fewer steps |
| Hydrazide cyclization | Hydrazine, triethyl orthoformate | Reflux, 5–10 h | 75–80% | Versatile for analog synthesis |
| Post-functionalization alkylation | Ethyl bromide, K₂CO₃ | 80°C, 12 h | 60–65% | Enables late-stage diversification |
Challenges and Optimization Strategies
-
Regioselectivity : Competing alkylation at the quinolinone N-1 vs. O-2 positions necessitates careful control of base strength and temperature.
-
Side Reactions : Over-alkylation or hydrolysis of the propanoic acid group can occur; using mild bases (e.g., K₂CO₃ instead of NaOH) mitigates this.
-
Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates but may complicate purification.
Industrial-Scale Considerations
Commercial synthesis (e.g., Ambeed) employs fluorous-phase techniques for efficient purification, reducing organic waste. Solid-supported reagents are also explored to streamline the Michael addition step .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-(1-Ethyl-7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is with a molecular weight of approximately 273.31 g/mol. The compound's structure allows for various chemical transformations, making it a versatile candidate for further research.
Biological Activities
Quinoline derivatives, including this compound, have been extensively studied for their biological activities. Key applications include:
- Anticancer Activity : Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in human cancer cells like HCT-116 and MCF-7 with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Enzyme Inhibition : Some quinoline derivatives have been identified as potential inhibitors of specific enzymes involved in cancer progression and other diseases. The mechanism of action often involves the interaction with key biological targets that regulate cell growth and survival.
- Antimicrobial Properties : Preliminary studies suggest that these compounds may possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.
Case Study 1: Anticancer Activity Assessment
A series of quinoline derivatives were synthesized and evaluated for their anticancer properties. Among them, a derivative structurally similar to this compound exhibited potent cytotoxicity against MCF-7 cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer cell proliferation .
Case Study 2: Enzyme Inhibition Studies
Research focused on the inhibition of epidermal growth factor receptor (EGFR) by compounds related to this quinoline derivative has shown promising results. The compound demonstrated effective inhibition in vitro, suggesting potential therapeutic applications in cancers driven by EGFR signaling pathways .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
3-(1-Ethyl-7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Biological Activity
3-(1-Ethyl-7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound belonging to the class of quinoline derivatives. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C15H17NO3
- Molecular Weight : 259.30 g/mol
The structure includes:
- An ethyl group at position 1
- A methyl group at position 7
- A keto group at position 2 of the quinoline ring
These features may influence its reactivity and biological interactions.
Biological Activity Overview
Quinoline derivatives have been extensively studied for their diverse pharmacological activities. The biological activities of this compound include:
- Antimicrobial Activity : Compounds in this class have shown varying levels of antimicrobial properties. Research indicates that modifications in the structure can enhance activity against specific pathogens.
- Antiproliferative Effects : Some derivatives have demonstrated significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating strong potential for therapeutic applications in oncology .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with cellular targets leading to apoptosis and cell cycle arrest. For example, studies have shown that certain quinoline derivatives induce G2/M phase arrest in cancer cells through caspase activation pathways .
Antimicrobial Activity
A study on similar quinoline derivatives highlighted their antimicrobial efficacy using the agar diffusion method. The results indicated that structural modifications significantly influenced activity levels, suggesting a structure–activity relationship (SAR) that could be exploited for developing new antimicrobial agents .
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. In one study, derivatives were synthesized and tested, revealing that some compounds achieved IC50 values below 1 µM against human tumor xenografts, showcasing their potential as anticancer agents .
Mechanistic Insights
A detailed investigation into the mechanism of action revealed that these compounds could induce apoptosis through mitochondrial pathways, confirmed by increased levels of pro-apoptotic markers and decreased anti-apoptotic factors in treated cells . This suggests that the compound may act as a potent inducer of programmed cell death in malignant cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Methyl 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanoate | Contains a butanoate moiety | 0.95 |
| Methyl 2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate | Features a phenyl group | 0.92 |
| Ethyl 2-(1-Methyl-2-Oxo-1,2-dihydroquinolin-4-Yl)acetate | Different substitution pattern on quinoline | 0.83 |
| Methyl 2-Oxo-1,2-Dihydroquinoline -3-Carboxylate | Carboxylic acid functional group | 0.81 |
This table illustrates how variations in structure can lead to differing biological activities among related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-Ethyl-7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nitration of its β-ketoacid precursor using concentrated nitric and sulfuric acids under controlled conditions (room temperature, 2 h), followed by recrystallization from acetic acid to achieve 78% yield .
- Key Considerations : Optimize stoichiometry and reaction time to avoid over-nitration. Purity can be confirmed via HPLC or NMR, with recrystallization in acetic acid proving effective for isolating high-purity crystals .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional groups?
- Methodology : Use X-ray crystallography (via SHELX programs for refinement ) and spectroscopic techniques:
- NMR : Analyze chemical shifts for the ethyl (δ ~1.2–1.5 ppm), methyl (δ ~2.3 ppm), and carbonyl groups (δ ~170–175 ppm).
- FT-IR : Confirm the presence of carboxylic acid (broad peak ~2500–3300 cm⁻¹) and quinolinone carbonyl (sharp peak ~1650–1700 cm⁻¹).
Q. What are the solubility profiles of this compound in common solvents, and how can formulation challenges be addressed?
- Data Gap : Limited experimental solubility data are available (see , Section 9).
- Workaround : Analogous compounds (e.g., 3-(3,4-dimethoxyphenyl)-fluoroquinolone derivatives) show improved solubility in DMSO and ethanol. Cyclodextrin complexation or salt formation (e.g., lithium salts) may enhance aqueous solubility .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the quinolinone core in electrophilic or nucleophilic reactions?
- Findings : The 2-oxo-1,2-dihydroquinolin-3-yl moiety undergoes nitration at the 6-position under acidic conditions, as demonstrated in the synthesis of pyrano[3,2-c]quinoline derivatives .
- Contradictions : Conflicting reports exist on regioselectivity in similar systems (e.g., nitration at C-4 vs. C-6). Resolution requires isotopic labeling or in situ monitoring via LC-MS .
Q. How does this compound interact with biological macromolecules (e.g., human serum albumin) or enzymes, and what binding assays are suitable?
- Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study HSA binding. Analogous fluorinated quinolones show moderate affinity (Kd ~10⁻⁶ M) via hydrophobic interactions .
- Advanced Approach : Molecular docking simulations (e.g., AutoDock Vina) can predict binding pockets, focusing on the carboxylic acid and quinolinone groups .
Q. What are the metabolic pathways and stability profiles of this compound under physiological conditions?
- Hypothesis : Based on structurally related propanoic acids (e.g., 3-(4-hydroxyphenyl)propanoic acid), expect phase I metabolism (dehydroxylation, decarboxylation) and phase II conjugation (sulfation, glucuronidation) .
- Validation : Use in vitro models (e.g., liver microsomes) with LC-HRMS to identify metabolites. Monitor for reactive intermediates via glutathione trapping assays .
Q. How can computational chemistry tools predict the compound’s physicochemical properties and toxicity?
- Tools :
- logP : Estimate via SwissADME or MarvinSuite.
- Toxicity : Use ProTox-II for acute toxicity predictions (LD50, hepatotoxicity).
Data Contradictions and Resolution Strategies
- Physicochemical Data : reports "no data available" for melting point, solubility, and stability. Cross-reference with analogous compounds (e.g., 3-(2-methoxyphenyl)propanoic acid, mp 85–89°C ) to infer trends.
- Synthetic Yield Variability : Discrepancies in yields (e.g., 78% vs. lower yields in similar syntheses) may stem from purity of starting materials or solvent quality. Standardize reagents and use inert atmospheres for reproducibility .
Key Research Recommendations
- Prioritize crystallographic studies to resolve regiochemical ambiguities .
- Develop robust analytical methods (e.g., UPLC-PDA) for quantifying degradation products under stress conditions (heat, light, pH extremes).
- Explore hybrid formulations (e.g., liposomal encapsulation) to enhance bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
